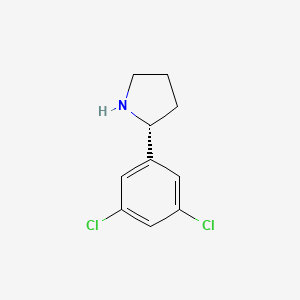

(R)-2-(3,5-Dichlorophenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-(3,5-Dichlorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a 3,5-dichlorophenyl group. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,5-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,5-dichlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then subjected to chiral resolution to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-2-(3,5-Dichlorophenyl)pyrrolidine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,5-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

-

Analgesics and Anticonvulsants

- Research indicates that (R)-2-(3,5-Dichlorophenyl)pyrrolidine and its derivatives exhibit notable analgesic and anticonvulsant activities. These compounds interact with neurotransmitter systems, potentially modulating pain perception and seizure activity.

- Antimicrobial Activity

-

Anticancer Properties

- The compound has been evaluated for anticancer activity in various models. For instance, derivatives with similar structures have shown promise in inhibiting cancer cell proliferation, particularly in lung cancer cell lines . This highlights the potential of this compound as a scaffold for developing new anticancer agents.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several key steps that optimize yield and purity. Techniques such as continuous flow reactors are employed to enhance efficiency in industrial settings.

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial properties of pyrrolidine derivatives against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain modifications to the structure enhanced antimicrobial activity significantly, suggesting a pathway for developing new antibiotics based on this scaffold .

-

Cognitive Enhancement Research

- In animal models, compounds similar to this compound showed improved cognitive performance when administered as histamine H3 receptor antagonists. This finding supports further investigation into its potential use in treating cognitive disorders.

Mechanism of Action

The mechanism of action of ®-2-(3,5-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(S)-2-(3,5-Dichlorophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

3,5-Dichlorophenylhydrazine: A related compound with a hydrazine group instead of a pyrrolidine ring.

Uniqueness

®-2-(3,5-Dichlorophenyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other related compounds.

Biological Activity

(R)-2-(3,5-Dichlorophenyl)pyrrolidine is a chiral compound with significant biological activity, primarily due to its structural characteristics. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a dichlorophenyl group. Its molecular formula is C11H12Cl2N, and it has a molecular weight of approximately 216.10 g/mol. The presence of the electron-withdrawing dichlorophenyl group enhances its electrophilic character, influencing its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry:

- Anticonvulsant Activity : Similar pyrrolidine derivatives have shown promise in treating epilepsy by modulating neurotransmitter systems.

- Analgesic Properties : The compound's interaction with specific receptors suggests potential use as an analgesic agent.

- Antimicrobial Effects : Studies have highlighted structure-dependent antimicrobial activity against Gram-positive pathogens, indicating potential for treating infections caused by resistant strains .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as carbonic anhydrase, which plays a role in several physiological processes.

- Receptor Binding : Its binding affinity to neurotransmitter receptors modulates their activity, contributing to its anticonvulsant and analgesic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For instance, the incorporation of a 3,5-dichloro substitution significantly enhanced anticancer activity in A549 human lung cancer cells. The viability of these cells was reduced to 21.2% upon treatment with compounds featuring this substitution pattern, demonstrating a strong structure-activity relationship .

Antimicrobial Screening

In antimicrobial assays, compounds similar to this compound were screened against multidrug-resistant bacteria. Results indicated that certain derivatives exhibited potent activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis, highlighting the therapeutic potential of this compound class in combating resistant infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| (S)-2-(3,5-Dichlorophenyl)pyrrolidine | Enantiomer of (R)-2-(3,5-Dichlorophenyl) | 0.95 |

| 2-(2,4-Dichlorophenyl)pyrrolidine | Pyrrolidine with different dichloro substitution | 0.88 |

| (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | Related amine structure | 0.89 |

| 1-(4-Chlorophenyl)cyclopropanamine | Cyclopropane derivative | 0.91 |

The table illustrates that while there are several related compounds, the specific chiral configuration and substitution pattern on the phenyl ring of this compound result in distinct biological activities compared to its enantiomer and other analogs.

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

(2R)-2-(3,5-dichlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1 |

InChI Key |

RGJUGOHYPAYSDI-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC(=C2)Cl)Cl |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.